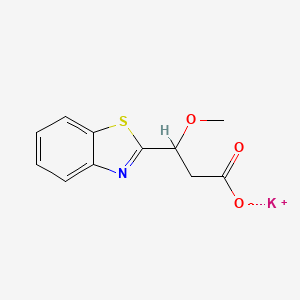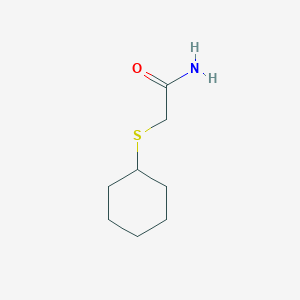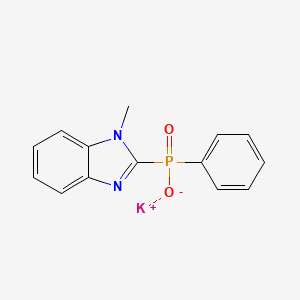
potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate, also known as Potassium Benzothiazol-2-yl-3-methoxypropanoate (PBM), is a synthetic organic compound with a broad range of applications in the field of scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM is a relatively new compound, having only been discovered in the late 1990s. Its properties have been studied extensively since then, and it has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
PBM has a variety of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or substrate in various laboratory experiments. PBM has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and gene expression. It has also been used in studies of cell signaling, drug delivery, and drug metabolism. In addition, PBM has been used in studies of the effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of PBM is not fully understood. It is believed that PBM interacts with biological molecules, such as proteins and enzymes, in a manner similar to that of other benzothiazole derivatives. Specifically, it is thought that PBM binds to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to changes in the activity of other enzymes, as well as changes in the expression of genes.
Biochemical and Physiological Effects
PBM has been shown to have a variety of biochemical and physiological effects. In studies of enzyme activity, PBM has been shown to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and lipase. In studies of protein-protein interactions, PBM has been shown to inhibit the binding of several proteins, including actin and myosin. In studies of gene expression, PBM has been shown to induce the expression of several genes, including those involved in cell cycle regulation and apoptosis. In addition, PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain and store. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, PBM does have some limitations. It is a relatively new compound, and its properties are not well-understood. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of PBM in scientific research. One potential direction is the use of PBM as a therapeutic agent. PBM has been shown to have anti-inflammatory and anti-oxidant effects in animal models, and it may have potential therapeutic applications in humans. In addition, PBM may have potential applications in the field of drug delivery. It may be possible to use PBM to target specific cells or tissues for drug delivery, or to enhance the effectiveness of existing drugs. Finally, PBM may have potential applications in the field of gene therapy. PBM has been shown to induce the expression of several genes, and it may be possible to use this property to target specific genes for therapeutic purposes.
Métodos De Síntesis
PBM can be synthesized using a variety of methods, depending on the desired outcome. The most common method is the reaction between potassium hydroxide and a benzothiazole derivative, such as 1,3-benzothiazol-2-yl-3-methoxypropanoic acid (BTMA). This reaction is conducted in an aqueous solution, and the resulting product is PBM. Other methods of synthesis include the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an acid catalyst, or the reaction of potassium hydroxide with a benzothiazole derivative in the presence of an organic solvent.
Propiedades
IUPAC Name |
potassium;3-(1,3-benzothiazol-2-yl)-3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S.K/c1-15-8(6-10(13)14)11-12-7-4-2-3-5-9(7)16-11;/h2-5,8H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROGZNXPMGYIBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)[O-])C1=NC2=CC=CC=C2S1.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10KNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(benzo[d]thiazol-2-yl)-3-methoxypropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B6422480.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6422485.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B6422493.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6422502.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B6422508.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B6422514.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B6422521.png)
![3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422523.png)

![potassium {1-[4-(2-chlorobenzamido)phenyl]-1H-imidazol-2-yl}(phenyl)phosphinate](/img/structure/B6422548.png)